DL-Glutamic acid gamma-anilide DL-Glutamic acid gamma-anilide
Brand Name: Vulcanchem
CAS No.: 4337-38-6
VCID: VC21537278
InChI: InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
SMILES: C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

DL-Glutamic acid gamma-anilide

CAS No.: 4337-38-6

Cat. No.: VC21537278

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

DL-Glutamic acid gamma-anilide - 4337-38-6

CAS No. 4337-38-6
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 2-amino-5-anilino-5-oxopentanoic acid
Standard InChI InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Standard InChI Key VMNRUJGOLBSEPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N

Chemical Structure and Properties

DL-Glutamic acid gamma-anilide (CAS No. 4337-38-6) is characterized by its molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . Its IUPAC name is 2-amino-5-anilino-5-oxopentanoic acid, indicating the presence of both an amino group and an anilide (phenylamine) functional group. The compound features a glutamic acid backbone with an amide bond connecting the gamma-carboxyl group to an aniline moiety.

Structural Characteristics

The chemical structure of DL-Glutamic acid gamma-anilide can be represented as follows:

Structural ElementDescription
BackboneGlutamic acid (C5H9NO4)
Functional GroupsAlpha-amino group, carboxylic acid, gamma-anilide
ConfigurationRacemic mixture (DL)
Bond TypeAmide bond at gamma position
Aromatic ComponentPhenyl ring from aniline

Physical and Chemical Properties

The physical and chemical properties of DL-Glutamic acid gamma-anilide contribute to its behavior in various environments and its potential applications. These properties are summarized in the following table:

PropertyValue/DescriptionReference
Molecular Weight222.24 g/mol
Exact Mass222.10000
Physical StateSolid at room temperature
LogP2.16700
PSA (Polar Surface Area)95.91000
Water SolubilityLimited solubility
Standard InChIInChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Standard InChIKeyVMNRUJGOLBSEPK-UHFFFAOYSA-N
RIDADRNONH for all modes of transport
WGK Germany3

Synthesis Methods

The synthesis of DL-Glutamic acid gamma-anilide typically involves the formation of an amide bond between the gamma-carboxyl group of glutamic acid and aniline. Several synthetic routes have been documented in the literature.

Conventional Synthesis

The conventional synthesis of DL-Glutamic acid gamma-anilide generally involves protected glutamic acid derivatives and coupling reagents to form the amide bond selectively at the gamma position. This approach ensures that the alpha-carboxyl group remains unmodified .

The general synthetic approach includes:

  • Protection of the alpha-amino group and alpha-carboxyl group of glutamic acid

  • Activation of the gamma-carboxyl group

  • Coupling with aniline to form the amide bond

  • Deprotection of the protected groups

Advanced Synthetic Methods

More advanced methods may employ racemization-free coupling techniques to preserve stereochemical integrity, especially when synthesizing the optically pure L-isomer. Dynamic kinetic resolution techniques similar to those used for other amino acid derivatives might be applied to obtain stereochemically pure compounds .

Applications and Research Findings

Pharmaceutical Applications

DL-Glutamic acid gamma-anilide shows promise in pharmaceutical research due to its structural similarity to neurotransmitters and potential for modulating biological processes . While specific research on DL-Glutamic acid gamma-anilide is limited, its structural characteristics suggest potential applications in:

  • Development of drugs targeting neurological disorders

  • Design of enzyme inhibitors

  • Peptide modifications for improved pharmacokinetic properties

The compound's racemic nature provides opportunities for exploring differential biological activities of the D and L isomers, which could lead to more targeted therapeutic approaches.

Biochemical Research

In biochemical research, DL-Glutamic acid gamma-anilide serves as a valuable tool for studying:

  • Protein interactions and enzyme mechanisms

  • Gamma-glutamyl transferring enzymes

  • Glutamate receptor activity and signal transduction

Research has indicated that glutamic acid gamma-anilides, including the compound under discussion, can be useful for structure-function enzymology studies, particularly in investigating gamma-glutamyl transferring enzymes . These studies contribute to our understanding of fundamental biochemical processes and may lead to novel applications in diagnostics and therapeutics.

Comparison with Related Compounds

Comparison with L-Glutamic Acid Gamma-Anilide

L-Glutamic acid gamma-anilide, the single isomer variant, has been more extensively studied compared to the racemic DL form. The following table highlights key differences and similarities:

FeatureDL-Glutamic Acid Gamma-AnilideL-Glutamic Acid Gamma-Anilide
StereochemistryRacemic mixtureSingle isomer (L configuration)
Biological ActivityVariable depending on receptor selectivityMore specific receptor interactions
Research ApplicationsBroader research scopeMore focused on specific biological pathways
Pharmaceutical PotentialPreliminary investigationsMore developed applications in drug development
Industrial ApplicationsLimited documentationDocumented use in cosmetic formulations

Relationship to Poly (γ) Glutamic Acid

DL-Glutamic acid gamma-anilide shares structural elements with poly (γ) glutamic acid (γ-PGA), a microbial biopolymer composed of D and L-glutamic acid units . While γ-PGA forms polymeric chains through gamma-amide bonds between glutamic acid residues, DL-Glutamic acid gamma-anilide features a single gamma-amide bond with an aniline group.

The relationship between these compounds provides insights into the potential biological activities of DL-Glutamic acid gamma-anilide, as γ-PGA has demonstrated versatile applications in various fields including drug delivery, tissue engineering, and food production .

Future Research Directions

Despite the growing body of research on glutamic acid derivatives, several aspects of DL-Glutamic acid gamma-anilide remain to be explored:

  • Comprehensive evaluation of biological activities

  • Structure-activity relationship studies

  • Potential applications in peptide design and drug development

  • Stereoselective synthesis methods for large-scale production

  • Comparative studies with other amino acid anilides

Future research might focus on elucidating the specific receptor interactions of DL-Glutamic acid gamma-anilide and its potential applications in pharmaceutical development beyond the currently documented uses.

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